molecular formula C16H12N2O B3939154 2-isoquinolin-5-ylbenzamide

2-isoquinolin-5-ylbenzamide

Cat. No.: B3939154
M. Wt: 248.28 g/mol
InChI Key: OIHBJBPDDYNXPJ-UHFFFAOYSA-N
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Description

2-Isoquinolin-5-ylbenzamide is a chemical compound featuring a benzamide group linked to the 5-position of an isoquinoline heterocycle. This structure is of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Compounds based on the isoquinoline scaffold are extensively investigated for their antiproliferative properties. Specifically, structurally related tetrahydroisoquinoline derivatives have demonstrated potent activity as selective estrogen receptor modulators (SERMs) and have shown promising anti-proliferative effects against human breast cancer cell lines, such as ER(+) MCF-7 and ER(-) MDA-MB-231, as well as Ishikawa endometrial cancer cells . The binding of such analogues to estrogen receptors alpha (ER-α) and beta (ER-β) has been confirmed through molecular docking studies, indicating a potential mechanism of action involving receptor antagonism . Furthermore, related molecular frameworks are recognized for their diverse biological activities, including serving as scaffolds for positive allosteric modulators of receptors like the 5-HT2CR, highlighting the potential of the isoquinoline core in neuroscience research . The synthesis of such compounds often involves steps such as the acylation of an isoquinoline amine precursor with an appropriate benzoyl chloride derivative . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a reference standard in biological screening assays to explore new pathways in oncology and pharmacology. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-isoquinolin-5-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c17-16(19)15-6-2-1-5-14(15)13-7-3-4-11-10-18-9-8-12(11)13/h1-10H,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHBJBPDDYNXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC3=C2C=CN=C3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 2 Isoquinolin 5 Ylbenzamide

Established Synthetic Pathways for the Isoquinoline (B145761) Scaffold

The isoquinoline core is a prominent structural motif in a vast number of natural products and pharmacologically active compounds. ijpsjournal.com Consequently, a rich variety of synthetic methods for its construction have been developed over more than a century. These can be broadly categorized into classical cyclization and annulation strategies and modern catalytic approaches.

Classical Cyclization and Annulation Strategies

Classical methods for isoquinoline synthesis are characterized by the intramolecular cyclization of a suitably functionalized acyclic precursor, typically a β-phenylethylamine derivative. These well-established name reactions remain fundamental in organic synthesis.

Bischler-Napieralski Reaction: This is one of the most widely used methods for synthesizing 3,4-dihydroisoquinolines. It involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). The resulting 3,4-dihydroisoquinoline can then be dehydrogenated, often using a palladium catalyst, to furnish the aromatic isoquinoline ring. The reaction is most effective when the benzene ring is activated with electron-donating groups.

Pictet-Spengler Reaction: This reaction produces tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. elsevierpure.com Similar to the Bischler-Napieralski reaction, the aromatic isoquinoline can be obtained through subsequent oxidation of the resulting tetrahydroisoquinoline. The reaction conditions are generally mild, especially when the aromatic ring is electron-rich.

Pomeranz-Fritsch Reaction: This method provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine. acs.orgrsc.orgacs.org This reaction is particularly useful for preparing isoquinolines with substitution patterns that are not easily accessible through other classical methods. acs.org

Table 1: Overview of Classical Isoquinoline Syntheses

Reaction Name Starting Materials Key Reagents Product
Bischler-Napieralski β-phenylethylamide POCl₃, P₂O₅ 3,4-Dihydroisoquinoline
Pictet-Spengler β-arylethylamine, Aldehyde/Ketone Acid catalyst (e.g., HCl) Tetrahydroisoquinoline
Pomeranz-Fritsch Benzaldehyde, 2,2-Dialkoxyethylamine Strong acid (e.g., H₂SO₄) Isoquinoline

Modern Catalytic Approaches for Isoquinoline Synthesis (e.g., Transition Metal-Catalyzed C-H Activation)

In recent decades, transition metal-catalyzed reactions, particularly those involving C-H activation, have emerged as powerful and atom-economical alternatives for the synthesis of isoquinolines. These methods often offer milder reaction conditions, greater functional group tolerance, and novel pathways for assembling the isoquinoline scaffold.

Rhodium-Catalyzed C-H Activation: Rhodium catalysts, particularly those of the [Cp*Rh(III)] type, have been extensively used to catalyze the annulation of arenes with alkynes to form isoquinolines. For instance, the reaction of benzimidates with alkynes under rhodium catalysis can yield isoquinoline derivatives through a C-H/N-H bond functionalization process. Another approach involves the Rh(III)-catalyzed cyclization of oximes and diazo compounds, which proceeds via a tandem C-H activation, cyclization, and condensation sequence.

Palladium-Catalyzed Reactions: Palladium catalysis offers versatile routes to isoquinolines. One strategy involves the sequential palladium-catalyzed α-arylation of ketones with ortho-functionalized aryl halides, followed by an acid-mediated cyclization and aromatization. Another powerful method is the palladium-catalyzed coupling of o-iodoaldimines with terminal acetylenes, followed by a copper-catalyzed cyclization to yield the isoquinoline product. organic-chemistry.org More recent developments include the tandem C-H allylation and oxidative cyclization of benzylamines with allyl acetate. nih.govnih.gov

Other Transition Metals: Catalysts based on other transition metals like cobalt, ruthenium, and copper have also been successfully employed in isoquinoline synthesis. organic-chemistry.org For example, cobalt(III) catalysts can mediate the C-H functionalization of benzimidates with alkynes to provide substituted isoquinolines. acs.org Ruthenium(II)-catalyzed C-H functionalization of primary benzylamines with sulfoxonium ylides also provides an efficient route to this heterocyclic system. organic-chemistry.org

Table 2: Examples of Modern Catalytic Syntheses of Isoquinolines

Catalyst Metal Substrates Reaction Type Reference
Rhodium (III) Benzimidates and Alkynes C-H/N-H Activation/Annulation Guimond, N.; Fagnou, K. J. Am. Chem. Soc. 2009 , 131, 12050–12051. acs.orgresearchgate.net
Palladium (II) Benzylamines and Allyl Acetate C-H Allylation/Oxidative Cyclization Org. Lett. 2021 , 23, 4209–4213. nih.govnih.gov
Cobalt (III) Benzimidates and Alkynes C-H Functionalization/Cyclization J. Org. Chem. 2017 , 82, 11991–11998. acs.org
Ruthenium (II) Primary Benzylamines and Sulfoxonium Ylides C-H Functionalization/Annulation J. Org. Chem. 2022 , 87, 12608–12621. organic-chemistry.org

Synthetic Routes for the Benzamide (B126) Moiety

The benzamide moiety is typically formed through the creation of an amide bond between a benzoic acid derivative and an amine. The specific strategy employed often depends on the reactivity of the coupling partners and the presence of other functional groups.

Amidation Reactions and Coupling Strategies

The formation of the amide bond is a cornerstone of organic synthesis. For a target like 2-isoquinolin-5-ylbenzamide, this involves coupling a benzoic acid derivative with 5-aminoisoquinoline.

Acyl Chloride Method: A traditional and reliable method for amidation involves the conversion of a benzoic acid to its more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting benzoyl chloride is then reacted with the amine (5-aminoisoquinoline) in the presence of a base to neutralize the HCl byproduct.

Direct Amidation with Coupling Reagents: To avoid the often harsh conditions of acyl chloride formation, a wide array of coupling reagents have been developed to facilitate the direct condensation of a carboxylic acid and an amine. These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that is readily attacked by the amine. Common classes of coupling reagents include:

Carbodiimides: Reagents such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used, often in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and reduce racemization.

Onium Salts: Phosphonium salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU) are highly efficient coupling reagents that generate active esters of the carboxylic acid, leading to rapid and clean amide bond formation. nih.gov These are particularly useful for difficult couplings.

Catalytic Amidation: Driven by principles of green chemistry, catalytic methods for direct amidation that avoid stoichiometric activating agents are of great interest. Boronic acid catalysts and various transition metal complexes, particularly those of titanium and zirconium, have been shown to promote the direct condensation of carboxylic acids and amines by facilitating the removal of water. nih.govquimicaorganica.org

Transition Metal-Catalyzed Cross-Coupling: For the synthesis of N-aryl benzamides, modern cross-coupling reactions provide a powerful alternative to classical methods.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds between an aryl halide (or triflate) and an amine. acs.orgacs.orgnih.govmdpi.comresearchgate.netnih.gov In the context of this compound, this could involve coupling 5-aminoisoquinoline with a benzoyl halide or coupling a benzoic acid derivative with a 5-haloisoquinoline followed by amidation.

Ullmann Condensation: This is a copper-catalyzed C-N bond-forming reaction, typically between an aryl halide and an amine, alcohol, or thiol. organic-chemistry.orgorganic-chemistry.orgthieme-connect.deresearchgate.net While traditional Ullmann conditions often require harsh conditions, the development of ligand-accelerated protocols (e.g., using amino acids as ligands) has significantly expanded its utility, allowing reactions to proceed at lower temperatures. chimia.chnih.govorganic-chemistry.org

Table 3: Common Strategies for Benzamide Synthesis

Method Reactants Key Reagents/Catalysts Description
Acyl Chloride Benzoic Acid, Amine SOCl₂, Oxalyl Chloride, Base Two-step process via a highly reactive acyl chloride intermediate.
Coupling Reagents Benzoic Acid, Amine EDC, HBTU, HATU, PyBOP One-pot direct condensation facilitated by a stoichiometric activating agent. nih.govresearchgate.netmdpi.com
Catalytic Amidation Benzoic Acid, Amine Boronic Acids, Ti(IV) or Zr(IV) salts Direct condensation where the catalyst facilitates dehydration. nih.govquimicaorganica.orgrsc.orgresearchgate.net
Buchwald-Hartwig Aryl Halide, Amine Palladium catalyst, Phosphine ligand, Base Palladium-catalyzed cross-coupling to form a C(aryl)-N bond. acs.orgnih.govmdpi.comnih.govarkat-usa.org
Ullmann Condensation Aryl Halide, Amine Copper catalyst, Ligand, Base Copper-catalyzed cross-coupling to form a C(aryl)-N bond. rsc.orgorganic-chemistry.orgthieme-connect.deresearchgate.net

Convergent Synthesis of this compound and Structurally Related Analogs

A convergent approach to this compound would involve the synthesis of a 5-functionalized isoquinoline and a suitably functionalized benzene derivative, followed by their coupling. The most logical disconnection is at the amide bond, requiring the coupling of 5-aminoisoquinoline with a benzoic acid derivative.

The synthesis would begin with the preparation of 5-aminoisoquinoline. This can be achieved from isoquinoline itself through nitration, which primarily occurs at the 5- and 8-positions, followed by separation of the 5-nitroisoquinoline isomer and subsequent reduction of the nitro group.

Once 5-aminoisoquinoline is obtained, it can be coupled with a chosen benzoic acid or benzoyl chloride using the amidation methods described in section 2.2.1. For example, a peptide coupling approach using HATU or a similar reagent would provide a mild and efficient route to the target compound.

Alternatively, a cross-coupling strategy could be employed. For instance, a Buchwald-Hartwig amination could couple 5-aminoisoquinoline with a substituted bromobenzene to generate a diverse library of analogs. Similarly, a copper-catalyzed Ullmann-type reaction could achieve the same transformation. These cross-coupling methods are particularly valuable for creating analogs with a wide range of substituents on the benzamide ring.

Strategies for Structural Modification and Diversification of the Core Structure

Once the core structure of this compound is assembled, further diversification can be achieved by performing chemical modifications on either the isoquinoline or the benzamide ring.

Functionalization of the Isoquinoline Ring: The isoquinoline nucleus is susceptible to various electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: Nitration of isoquinoline typically yields a mixture of 5-nitro and 8-nitroisoquinoline. shahucollegelatur.org.in Halogenation can also be directed to various positions. For example, direct halogenation at the C4 position can be achieved through a dearomatization-rearomatization strategy. acs.org

C-H Functionalization: Modern catalytic methods allow for the direct functionalization of C-H bonds on the isoquinoline ring system, enabling the introduction of alkyl, aryl, or other groups at specific positions, which would be difficult to achieve through classical methods. thieme-connect.de

Nucleophilic Substitution: Halogenated isoquinolines can serve as handles for further modification through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide array of substituents.

Modification of the Benzamide Moiety: The benzamide ring can also be functionalized to generate analogs.

Electrophilic Aromatic Substitution: The benzamide ring can undergo standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution will be directed by the existing substituents on the ring.

Cross-Coupling Reactions: If the benzamide portion was constructed using a halogenated benzoic acid, the halogen atom can be used as a handle for various palladium- or copper-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

These diversification strategies allow for the systematic exploration of the structure-activity relationships of this compound analogs in various contexts, such as medicinal chemistry and materials science.

Introduction of Substituents on the Isoquinoline Ring System

The isoquinoline core of this compound offers several positions for the introduction of various substituents to modulate the compound's properties. Standard electrophilic aromatic substitution reactions can be employed, although the directing effects of the existing isoquinoline nitrogen and the benzamide group must be considered.

Halogenation: Bromination or chlorination of the isoquinoline ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst. The position of halogenation will be influenced by the electronic nature of the isoquinoline ring.

Nitration: Introduction of a nitro group is typically accomplished using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, which provides a handle for further functionalization, such as acylation or alkylation.

Cross-Coupling Reactions: For isoquinoline rings bearing a halogen atom, palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions are powerful tools for introducing a wide array of substituents. nih.gov For instance, a bromo-substituted isoquinoline derivative can be coupled with various boronic acids (Suzuki coupling) to introduce alkyl, aryl, or heteroaryl groups.

A general scheme for the derivatization of the isoquinoline ring is presented below:

ReactionReagents and ConditionsExpected Product
BrominationN-Bromosuccinimide (NBS), H2SO4Bromo-2-isoquinolin-5-ylbenzamide
NitrationHNO3, H2SO4, 0 °C to rtNitro-2-isoquinolin-5-ylbenzamide
Suzuki CouplingArylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/H2OAryl-2-isoquinolin-5-ylbenzamide
Sonogashira CouplingTerminal alkyne, PdCl2(PPh3)2, CuI, Et3N, DMFAlkynyl-2-isoquinolin-5-ylbenzamide

Modifications on the Benzamide Ring and Linker Moieties

The benzamide portion of the molecule provides another avenue for structural modification. Substituents can be introduced onto the benzoyl ring, or the amide linker itself can be altered.

Substitution on the Benzoyl Ring: Substituted benzoic acids can be used as starting materials for the synthesis of this compound. This allows for the incorporation of a wide variety of functional groups, including halogens, alkyl, alkoxy, and nitro groups, at various positions on the benzoyl ring. These modifications can influence the electronic properties and steric profile of the molecule.

Modification of the Amide Linker: The secondary amide linkage can be N-alkylated or N-arylated under suitable basic conditions using alkyl or aryl halides. This modification can impact the compound's hydrogen bonding capacity and conformational flexibility.

ModificationStarting MaterialReagents and ConditionsProduct
Substituted Benzoyl RingSubstituted Benzoic AcidSOCl2, then 5-aminoisoquinolineSubstituted this compound
N-AlkylationThis compoundNaH, Alkyl halide, DMFN-Alkyl-2-isoquinolin-5-ylbenzamide

Stereoselective Synthesis and Chiral Resolution Techniques

If the introduced substituents create a chiral center, or if atropisomerism is possible due to restricted rotation around the C-C bond connecting the isoquinoline and benzamide rings, stereoselective synthesis or chiral resolution becomes crucial.

Stereoselective Synthesis: Asymmetric synthesis can be employed to selectively produce one enantiomer. This can be achieved by using chiral catalysts or auxiliaries in the key bond-forming reactions. For instance, a nickel-catalyzed asymmetric reductive hydroarylation of a vinyl amide precursor could potentially forge the stereogenic center with high enantioselectivity. uzh.chnih.gov

Chiral Resolution: In cases where a racemic mixture is obtained, chiral resolution techniques can be used to separate the enantiomers. wikipedia.org This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral acid or base. rsc.org The diastereomers, having different physical properties, can then be separated by methods like fractional crystallization. wikipedia.org Subsequent removal of the resolving agent affords the pure enantiomers. Chiral chromatography, using a chiral stationary phase, is another powerful method for the separation of enantiomers. iupac.org

Advanced Analytical and Spectroscopic Characterization of Synthesized Compounds

The structural elucidation and confirmation of synthesized this compound and its derivatives rely on a combination of advanced analytical and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons of the isoquinoline and benzamide rings. The amide N-H proton would likely appear as a broad singlet at a downfield chemical shift. The specific chemical shifts and coupling constants of the aromatic protons would be crucial for confirming the substitution pattern. For instance, the protons on the isoquinoline ring will have characteristic chemical shifts and coupling patterns that can be used to determine the position of substituents. thieme-connect.de

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the amide group is expected to resonate at a downfield chemical shift (around δ 165-170 ppm). The chemical shifts of the aromatic carbons will provide further confirmation of the structure and substitution pattern.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would confirm the molecular weight of the synthesized compound. The fragmentation pattern can reveal the presence of the isoquinoline and benzamide moieties.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. This is a crucial step in confirming the identity of a newly synthesized compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amide and aromatic functionalities.

Characteristic IR Absorption Bands:

Pharmacological Activities and Molecular Mechanisms of 2 Isoquinolin 5 Ylbenzamide

Investigation of Receptor Modulatory Activities

G Protein-Coupled Receptors (GPCRs)

Adenosine Receptor Subtype Modulation (e.g., A1, A3)

Based on a comprehensive review of publicly available scientific literature, there is currently no specific information available regarding the modulatory activities of 2-isoquinolin-5-ylbenzamide on adenosine A1 or A3 receptor subtypes. While the broader class of isoquinoline (B145761) derivatives has been explored for activity at various G protein-coupled receptors, dedicated studies detailing the binding affinity or functional modulation of this compound at these specific adenosine receptors have not been identified.

Lysophosphatidic Acid Receptor 5 (LPA5) Antagonism

There is no direct scientific evidence in the available literature to confirm or deny the antagonistic activity of this compound at the Lysophosphatidic Acid Receptor 5 (LPA5). Research has been conducted on various isoquinolone derivatives as potential LPA5 antagonists, with some compounds showing promise in preclinical models. nih.gov However, specific data on the interaction of this compound with the LPA5 receptor is not documented in the reviewed sources.

Opioid Receptor Modulation (Mu, Kappa) and Functional Selectivity

A thorough search of scientific databases and literature reveals no available data on the modulatory effects of this compound on mu (µ) or kappa (κ) opioid receptors. Consequently, information regarding its potential for functional selectivity, a phenomenon where a ligand differentially activates signaling pathways downstream of a receptor, is also unavailable for this specific compound.

Transient Receptor Potential Vanilloid 1 (TRPV1) Ligand Interactions

There is currently no scientific literature available that describes the interaction of this compound with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The TRPV1 channel is a well-known target for a variety of chemical entities, but the activity of this compound as a ligand for this ion channel has not been reported. nih.govmdpi.com

Enzyme Inhibition Profiling

An extensive review of the scientific literature and publicly accessible databases did not yield any specific enzyme inhibition profile for this compound. While various derivatives of the isoquinoline scaffold have been investigated as inhibitors of different enzymes, particularly kinases, a detailed screening of this compound against a panel of enzymes has not been published. nih.gov Therefore, its inhibitory activities and selectivity profile against various enzyme classes remain uncharacterized.

Data Tables

No data is available from the conducted research to populate any data tables.

Based on a comprehensive search of scientific literature, there is currently no available public research data detailing the specific pharmacological activities of the compound “this compound” for the outlined targets.

Searches for the inhibitory or targeting activities of this compound against Phosphodiesterase (PDE10A), Cholinesterase (ChE), Tyrosyl DNA Phosphodiesterase II (TDP2), Protein Arginine Methyltransferase 1 (PRMT1), Papain-like Cysteine Protease (PLpro), specific kinases (Protein Kinase C, PI3 Kinases), or Aromatase did not yield any specific results.

While the broader chemical class of isoquinolines is known to possess a wide array of pharmacological properties and many derivatives have been studied for various therapeutic targets, the specific activities for "this compound" itself are not documented in the available scientific literature. Therefore, an article focusing solely on this compound as per the requested detailed outline cannot be generated at this time.

Other Investigated Molecular Targets (e.g., Itch HECT domain-E3 ligase, DNA Topoisomerase II)

Itch HECT domain-E3 ligase

The Itch HECT domain-E3 ubiquitin ligase is a crucial enzyme involved in the regulation of various signaling pathways through the ubiquitination of target proteins, leading to their degradation or functional modification. Itch has been implicated in the control of inflammatory and immune responses. For instance, it plays a role in the negative regulation of inflammatory signaling pathways by controlling the function of the ubiquitin-editing enzyme A20. Additionally, Itch can regulate the expression of the transcription factor Foxp3, which is a key regulator of regulatory T cells involved in maintaining immune tolerance. While the modulation of Itch activity presents a potential therapeutic strategy for various diseases, there is currently no direct scientific evidence to suggest that this compound specifically interacts with or modulates the activity of Itch HECT domain-E3 ligase.

DNA Topoisomerase II

DNA topoisomerases are essential enzymes that resolve topological issues in DNA that arise during critical cellular processes like replication and transcription. DNA Topoisomerase II functions by creating transient double-strand breaks in the DNA to allow for the passage of another DNA segment, thereby untangling DNA knots and supercoils. This enzyme is a well-established target for a number of anticancer drugs. These inhibitors can be classified as "topoisomerase poisons," which stabilize the transient enzyme-DNA cleavage complex, leading to toxic and lethal DNA lesions, or as catalytic inhibitors that prevent the enzyme from binding to or cleaving DNA.

Several derivatives of quinoline, a structural relative of isoquinoline, have been investigated for their potential to inhibit DNA Topoisomerase II. For example, a series of novel pyrazolo[4,3-f]quinoline derivatives were synthesized and evaluated for their anticancer and topoisomerase inhibition activities mdpi.com. Some of these compounds demonstrated inhibitory effects on topoisomerase IIα, with one derivative showing an inhibition pattern comparable to the well-known topoisomerase II inhibitor, etoposide mdpi.com. Similarly, benzofuroquinolinediones have been synthesized and shown to possess potent topoisomerase II inhibitory activity, in some cases far exceeding that of etoposide nih.gov. Given that the isoquinoline scaffold is a key component of this compound, it is plausible that this compound could also exhibit inhibitory activity against DNA Topoisomerase II, though direct experimental evidence is required to confirm this.

Cellular Responses and Signal Transduction Pathway Modulation

Regulation of Cellular Proliferation and Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate malignant cells. Structurally related compounds to this compound, such as various isoquinoline and benzamide (B126) derivatives, have demonstrated significant anti-proliferative and pro-apoptotic activities in a range of cancer cell lines.

Naphthylisoquinoline alkaloids have been shown to induce apoptosis in breast cancer cell lines, including MCF-7 and MDA-MB-231 nih.gov. The mechanism of action for some of these compounds involves the intrinsic apoptotic pathway, characterized by the disruption of the mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS) nih.gov. Furthermore, 2-aryl-8-OR-3,4-dihydroisoquinolin-2-ium salts, which share the isoquinoline core, have exhibited potent cytotoxicity against various cancer cells and have been shown to induce apoptosis in a concentration-dependent manner biomedpharmajournal.org.

Similarly, derivatives of 2-amino-5-benzylthiazole, which can be considered related to the benzamide moiety, have been found to induce apoptosis in human leukemia cells. These compounds were observed to cause cleavage of PARP1 and caspase 3, increase the levels of the pro-apoptotic protein Bim, and decrease the levels of the anti-apoptotic protein Bcl-2 mdpi.com. This indicates an engagement of the cellular machinery of apoptosis.

The table below summarizes the observed anti-proliferative and apoptotic effects of some isoquinoline and benzamide derivatives in different cancer cell lines.

Compound ClassCancer Cell Line(s)Observed Effects
Naphthylisoquinoline alkaloidsMCF-7, MDA-MB-231 (Breast)Induction of apoptosis via the intrinsic pathway, increased ROS production nih.gov
2-aryl-8-OR-3,4-dihydroisoquinolin-2-ium saltsMKN-45 (Gastric), NB4 (Leukemia)Cytotoxicity, concentration-dependent apoptosis induction biomedpharmajournal.org
2-amino-5-benzylthiazole derivativesHuman leukemia cellsPARP1 and caspase 3 cleavage, modulation of pro- and anti-apoptotic proteins mdpi.com
PhenylaminoisoquinolinequinonesAGS (Gastric), SK-MES-1 (Lung), J82 (Bladder)Moderate to high in vitro anti-proliferative activity nih.gov
Quinazoline-sulfonamidesMCF-7 (Breast), A549 (Lung), LoVo (Colon), HepG2 (Liver)Cytotoxicity, apoptosis induction, cell cycle arrest at G1 phase nih.gov

Mechanisms of Anti-inflammatory Action

Neuroinflammation is a key pathological feature of many neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system, play a central role in initiating and propagating the inflammatory response. A study on isoquinoline-1-carboxamide derivatives, which are structurally similar to this compound, has shed light on their potential anti-inflammatory mechanisms researchgate.net.

In this study, several novel isoquinoline-1-carboxamides were found to potently suppress the production of pro-inflammatory mediators, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated BV2 microglial cells researchgate.net. One compound in particular, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101), also reversed the LPS-induced suppression of the anti-inflammatory cytokine IL-10 researchgate.net.

The anti-inflammatory effects of HSR1101 were found to be mediated through the inhibition of the MAPKs/NF-κB signaling pathway. Specifically, HSR1101 was shown to:

Attenuate the LPS-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) researchgate.net.

Inhibit the nuclear translocation of NF-κB by preventing the phosphorylation of its inhibitory subunit, IκB researchgate.net.

Suppress the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38 MAPK researchgate.net.

These findings suggest that compounds with an isoquinoline-carboxamide scaffold, such as this compound, may exert anti-inflammatory effects by targeting key signaling pathways that regulate the expression of inflammatory mediators.

Neuroprotective Mechanisms and Impact on Neuronal Signaling

Isoquinoline alkaloids and benzamide derivatives have been investigated for their potential to protect neurons from damage and degeneration. The neuroprotective effects of isoquinoline alkaloids are thought to be mediated through multiple mechanisms, including the inhibition of inflammation, reduction of oxidative stress, regulation of autophagy, and inhibition of intracellular calcium overload merckmillipore.comnih.gov.

One of the key mechanisms of neuronal damage in neurodegenerative diseases is excitotoxicity, which is primarily mediated by the overactivation of N-methyl-D-aspartate receptors (NMDARs). Research on novel benzofuran-2-carboxamide derivatives has demonstrated their ability to protect primary cultured rat cortical neurons from NMDA-induced excitotoxicity nih.gov. Some of these compounds also exhibited significant free radical scavenging and antioxidant activities, which are crucial for mitigating oxidative stress-induced neuronal damage nih.gov.

Furthermore, a series of benzyloxy benzamide derivatives have been identified as potent neuroprotective agents against ischemic stroke nih.gov. These compounds were found to disrupt the interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), a key interaction in the excitotoxic cascade, thereby protecting neurons from glutamate-induced damage nih.gov.

The table below outlines some of the potential neuroprotective mechanisms of isoquinoline and benzamide derivatives.

Compound ClassProposed Neuroprotective Mechanism
Isoquinoline alkaloidsAnti-inflammatory, antioxidant, regulation of autophagy, inhibition of calcium overload merckmillipore.comnih.gov
Benzofuran-2-carboxamide derivativesAnti-excitotoxic (NMDA receptor-mediated), free radical scavenging, antioxidant nih.gov
Benzyloxy benzamide derivativesDisruption of PSD95-nNOS protein-protein interaction, protection against glutamate-induced damage nih.gov

These findings suggest that this compound, by combining the structural features of both isoquinoline and benzamide, may possess multifaceted neuroprotective properties.

Antimicrobial Mechanisms against Bacterial Strains

The emergence of antibiotic-resistant bacterial strains has created an urgent need for the development of new antimicrobial agents. Both isoquinoline and benzamide derivatives have shown promise in this area.

A new class of alkynyl isoquinoline compounds has been reported to exhibit strong bactericidal activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. One of the representative compounds, HSN584, was found to perturb the cell wall and nucleic acid biosynthesis in S. aureus nih.gov. Importantly, the bactericidal activity of HSN584 was not found to be mediated by the disruption of the bacterial membrane potential or lysis of the membrane nih.gov. These compounds were also effective at reducing the load of intracellular MRSA within macrophages, a feat that vancomycin, a standard antibiotic for MRSA infections, was unable to achieve nih.gov.

Benzamide derivatives have also been synthesized and evaluated for their antibacterial activity. A series of 5-(bromo/nitropyridin-2-yl)benzamide derivatives showed promising activity against both Gram-positive and Gram-negative bacterial strains, with minimum inhibitory concentrations (MICs) in the micromolar range.

The following table summarizes the antimicrobial activity of some isoquinoline and benzamide derivatives.

Compound ClassTarget BacteriaProposed Mechanism of Action
Alkynyl isoquinolinesGram-positive bacteria (including MRSA)Perturbation of cell wall and nucleic acid biosynthesis nih.gov
5-(bromo/nitropyridin-2-yl)benzamidesGram-positive and Gram-negative bacteriaNot specified, but demonstrated promising MIC values

These studies indicate that the isoquinoline and benzamide scaffolds are valuable starting points for the design of new antibacterial agents.

Role in Calcium Modulation and Smooth Muscle Relaxation Pathways

Calcium signaling is fundamental to the regulation of smooth muscle contraction and relaxation, which in turn controls vital physiological processes such as blood pressure and gastrointestinal motility. An increase in intracellular calcium concentration in smooth muscle cells triggers a cascade of events leading to contraction mdpi.com. Conversely, mechanisms that lower intracellular calcium or desensitize the contractile apparatus to calcium lead to relaxation.

Studies on isoquinoline alkaloids have demonstrated their ability to modulate cardiovascular function, with some exhibiting spasmolytic (smooth muscle relaxing) effects biomedpharmajournal.org. Certain isoquinoline alkaloids have been shown to exert a negative inotropic effect on cardiac muscle, which was associated with a partial blockade of L-type calcium channels in cardiomyocytes biomedpharmajournal.org. This suggests that isoquinoline derivatives may have the potential to interfere with calcium influx, a key step in muscle contraction.

Benzamide derivatives have also been shown to influence smooth muscle function. For example, certain benzamides have been observed to modify catecholamine-induced contraction and relaxation of circular smooth muscle from the guinea-pig stomach by acting on α2-adrenoceptors.

The vascular smooth muscle relaxation induced by benzodiazepines, which share some structural similarities with benzamides, has been linked to the inhibition of calcium influx. These compounds were found to inhibit contractions induced by potassium chloride and norepinephrine, suggesting an interference with calcium channels nih.gov.

Given these findings, it is conceivable that this compound could modulate smooth muscle function, potentially through the regulation of calcium channels or by interacting with other signaling pathways that control smooth muscle tone. However, direct experimental studies are needed to elucidate the specific mechanisms.

Target Engagement and Mechanism of Action Elucidation Methodologies

The process of validating a therapeutic target and understanding a compound's mechanism of action is fundamental in drug discovery. A multi-faceted approach employing various biochemical and biophysical techniques is often necessary to build a comprehensive understanding. These methodologies aim to confirm direct binding to the intended target, characterize the kinetics of this interaction, and identify other potential protein interactions within a complex biological system.

Direct Binding Assays and Kinetic Characterization

Direct binding assays are essential for confirming the physical interaction between a small molecule and its protein target. nih.gov These assays are designed to be quantitative, providing crucial data on the affinity and kinetics of the binding event. nih.gov

A variety of techniques can be employed for direct binding studies, each with its own set of advantages. Common methods include:

Fluorescence Polarization (FP): This technique is used to monitor the binding of a small fluorescently labeled ligand to a larger protein. When the small molecule is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger protein, its tumbling is restricted, leading to an increase in fluorescence polarization. This change can be used to determine binding affinity.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip when a ligand in solution binds to a target molecule immobilized on the chip. This allows for the real-time monitoring of association and dissociation, providing detailed kinetic information.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

Radioligand Binding Assays: These assays utilize a radioactively labeled compound (radioligand) to quantify its binding to a target receptor or protein. By competing the radioligand with an unlabeled compound of interest, the affinity of the unlabeled compound can be determined.

The data generated from these assays are critical for establishing a compound's potency and selectivity for its intended target.

Table 1: Comparison of Direct Binding Assay Techniques

Technique Principle Key Outputs Advantages Limitations
Fluorescence Polarization (FP) Measures changes in the tumbling rate of a fluorescently labeled ligand upon binding to a protein.Binding affinity (Kd)Homogeneous assay, high throughputRequires a fluorescent label, potential for interference from fluorescent compounds
Surface Plasmon Resonance (SPR) Detects changes in the refractive index upon binding of a ligand to an immobilized target.Binding affinity (Kd), association and dissociation rates (kon, koff)Label-free, real-time kineticsRequires immobilization of the target, potential for mass transport limitations
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.Binding affinity (Kd), enthalpy (ΔH), stoichiometry (n)Label-free, provides full thermodynamic profileRequires relatively large amounts of protein, lower throughput
Radioligand Binding Assays Uses a radiolabeled ligand to quantify binding to a target.Binding affinity (Ki)High sensitivity, well-establishedRequires handling of radioactive materials, indirect measurement for unlabeled compounds

Cellular Thermal Shift Assay (CETSA) for Target Validation

Confirming that a compound engages its target within the complex environment of a living cell is a crucial step in drug development. nih.gov The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells and tissues. nih.govengineerbiology.orgnih.gov

The principle behind CETSA is that the binding of a ligand to its target protein often results in the stabilization of the protein's structure. nih.govengineerbiology.orgnih.gov This increased stability makes the protein more resistant to thermal denaturation. nih.govengineerbiology.orgnih.gov In a typical CETSA experiment, cells are treated with the compound of interest and then heated to various temperatures. nih.govengineerbiology.org The amount of soluble, non-denatured target protein remaining at each temperature is then quantified, often by Western blotting or other protein detection methods. nih.govengineerbiology.org A shift in the melting curve of the protein in the presence of the compound, compared to a vehicle control, indicates direct target engagement. nih.govengineerbiology.org

CETSA offers several advantages:

Label-free: It does not require any modification of the compound or the target protein. nih.gov

Physiologically relevant: It is performed in a cellular context, providing evidence of target engagement under more biologically relevant conditions. nih.govengineerbiology.org

Versatile: It can be adapted for high-throughput screening to identify compounds that bind to a specific target. researchgate.net

Table 2: Illustrative CETSA Experimental Workflow

Step Description
1. Cell Treatment Cells are incubated with the test compound or a vehicle control.
2. Heating The treated cells are heated to a range of temperatures to induce protein denaturation.
3. Lysis and Fractionation The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins.
4. Protein Quantification The amount of the target protein remaining in the soluble fraction is quantified using methods like Western blot or mass spectrometry.
5. Data Analysis Melting curves are generated, and a shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.

Proteomic Profiling for Identification of Interacting Proteins

While direct binding assays and CETSA can confirm engagement with a primary target, it is also important to understand a compound's broader interaction profile within the proteome. Proteomic profiling techniques can identify both the intended target and potential off-target interactions, which can be responsible for a compound's efficacy or toxicity.

One common approach is chemical proteomics , which often involves immobilizing the compound of interest on a solid support (e.g., beads) to "pull down" its interacting proteins from a cell lysate. The captured proteins are then identified and quantified using mass spectrometry.

Another powerful method is proteome-wide Cellular Thermal Shift Assay (CETSA-MS) . This technique combines the principles of CETSA with quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously in response to compound treatment. This allows for an unbiased identification of the compound's targets and off-targets within the cellular proteome.

These proteomic approaches provide a global view of a compound's interactions and can reveal novel mechanisms of action or potential liabilities. The data generated can help to build a more complete picture of how a compound like this compound might exert its biological effects.

Table 3: Overview of Proteomic Profiling Methods

Method Principle Information Gained
Chemical Proteomics (Affinity Pull-down) A compound is immobilized and used as bait to capture interacting proteins from a cell lysate.Identification of direct and indirect binding partners.
CETSA-MS Combines CETSA with mass spectrometry to globally assess changes in protein thermal stability upon compound treatment.Unbiased identification of on-target and off-target interactions in a cellular context.

Structure Activity Relationship Sar and Computational Studies

Elucidation of Key Pharmacophores and Essential Structural Motifs for Activity

The biological activity of 2-isoquinolin-5-ylbenzamide derivatives is intrinsically linked to the spatial arrangement of key chemical features, known as pharmacophores. Analysis of analogous isoquinoline (B145761) and benzamide-containing compounds reveals a general pharmacophoric model essential for activity. This model typically includes a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the amide C=O), and an aromatic ring system (the benzamide (B126) portion) that can engage in hydrophobic and π-π stacking interactions. nih.govnih.gov The isoquinoline moiety itself often serves as a critical hydrophobic region that contributes to binding affinity and can also participate in cation-π interactions through its nitrogen atom.

Impact of Substituent Effects and Positional Isomerism on Biological Activity

The biological activity of this compound can be significantly modulated by the introduction of various substituents on both the isoquinoline and benzamide rings. The nature and position of these substituents influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets.

Substituents on the Isoquinoline Ring: Studies on related isoquinoline derivatives have shown that the position of substitution is critical. For instance, in a series of isoquinoline derivatives targeting AKR1C3, the presence of electron-withdrawing groups at the 5- and 6-positions of the isoquinoline ring was found to enhance inhibitory activity. japsonline.comjapsonline.com This suggests that for this compound, substituents on the isoquinoline ring, particularly at positions adjacent to the point of attachment to the benzamide, could have a profound impact on activity.

Substituents on the Benzamide Ring: The benzamide ring offers multiple positions for substitution, and the effects can be varied. In many benzamide-containing inhibitors, substituents that increase hydrogen bonding potential or create favorable hydrophobic interactions can enhance potency. researchgate.net For example, small, electron-donating groups on the benzamide ring might increase the hydrogen bond accepting capacity of the carbonyl oxygen, while larger hydrophobic groups could occupy specific pockets in a target's binding site.

Positional Isomerism: The point of attachment between the isoquinoline and benzamide moieties is a critical determinant of biological activity. The linkage at the 5-position of the isoquinoline ring in this compound defines a specific spatial relationship between the two ring systems. Altering this to other positions, such as the 1-, 3-, or 8-position of the isoquinoline, would drastically change the molecule's three-dimensional shape and its ability to fit into a specific binding site. Structure-activity relationship studies on isoquinolone derivatives have demonstrated that even subtle changes in the substitution pattern can lead to significant differences in biological activity. nih.gov

The following table summarizes the general effects of substituents on related isoquinoline and benzamide scaffolds:

ScaffoldPosition of SubstitutionType of SubstituentGeneral Effect on Activity
Isoquinoline 5- and 6-positionsElectron-withdrawingCan enhance inhibitory activity against certain enzymes. japsonline.comjapsonline.com
GeneralBulky groupsMay be tolerated depending on the target binding site topology.
Benzamide Ortho, Meta, ParaElectron-donatingCan modulate the electronic properties of the amide.
Ortho, Meta, ParaHydrophobicCan improve binding affinity through hydrophobic interactions.

Conformational Analysis and Determination of Bioactive Conformations

The biological activity of a flexible molecule like this compound is not only dependent on its constitution but also on its three-dimensional conformation. Conformational analysis is therefore crucial to identify the low-energy, biologically relevant "bioactive" conformation that the molecule adopts when binding to its target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org

Selection of Physicochemical and Topological Descriptors

To build a predictive QSAR model for this compound analogs, a variety of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure:

Physicochemical Descriptors: These describe properties like hydrophobicity (e.g., LogP), electronic effects (e.g., Hammett constants, partial charges), and steric properties (e.g., molar refractivity, van der Waals volume).

Topological Descriptors: These are numerical representations of the molecular topology, including connectivity indices (e.g., Wiener index, Randić index) and shape indices.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and include properties like HOMO/LUMO energies, dipole moment, and electrostatic potentials.

A QSAR study on isoquinoline derivatives targeting AKR1C3 utilized MoRSE (Molecule Representation of Structures based on Electron diffraction) descriptors, which are 3D descriptors encoding information about the entire 3D structure of the molecule. japsonline.comjapsonline.com

Model Development, Validation, and Predictive Capacity

Once the descriptors are calculated for a set of this compound analogs with known biological activities, a QSAR model can be developed using various statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF). frontiersin.org

A typical QSAR model for a series of N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted) phenyl benzamide analogs was developed using a genetic function approximation. igi-global.com The quality and predictive power of a QSAR model are assessed through rigorous validation procedures:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the robustness and stability of the model.

External Validation: The model's predictive capacity is evaluated using an external test set of compounds that were not used in the model development. The predictive r² (r²_pred) is a key metric for this assessment.

A robust and predictive QSAR model can then be used to estimate the biological activity of novel, untested this compound derivatives, thereby guiding the synthesis of more potent compounds. For instance, a QSAR model for amide derivatives as xanthine oxidase inhibitors showed high correlation coefficients for both the training (R² = 0.97) and test sets (R² = 0.95), indicating a strong predictive ability. frontiersin.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as this compound, to its biological target at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of a ligand within the binding site of a receptor. For this compound, docking studies would involve placing the molecule into the active site of a target protein and scoring the different binding poses based on their predicted binding affinity. These studies can reveal key interactions, such as:

Hydrogen Bonds: The amide group of the benzamide moiety is a prime candidate for forming hydrogen bonds with amino acid residues in the binding pocket. nih.govmdpi.com

Hydrophobic Interactions: The isoquinoline and benzamide rings can engage in hydrophobic interactions with nonpolar residues.

π-π Stacking: The aromatic rings can stack with the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan.

Cation-π Interactions: The nitrogen atom of the isoquinoline ring could interact with aromatic residues.

Docking studies of quinoline carboxamide derivatives have been used to elucidate their binding modes with various protein kinases, highlighting the importance of the quinoline nitrogen in interacting with the hinge region of the kinase domain. mdpi.com

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. rsc.orgrsc.org An MD simulation would provide insights into:

The stability of the predicted binding pose.

The flexibility of the ligand and the protein upon binding.

The role of water molecules in mediating ligand-protein interactions.

The calculation of binding free energies, which provide a more accurate estimation of binding affinity.

MD simulations of benzamide inhibitors have been used to understand their mechanism of action and to confirm the stability of docked complexes. nih.govmdpi.com For this compound, an MD simulation would provide a more realistic picture of its interaction with a target protein, helping to refine our understanding of its SAR and guide the design of improved analogs.

Prediction of Binding Modes and Interaction Fingerprints

Computational docking and molecular dynamics simulations have been instrumental in elucidating the binding modes of isoquinolinone-based inhibitors within the active sites of their target enzymes, such as PARP1 and PARP2. While specific studies on this compound are not extensively detailed in publicly available literature, the binding characteristics can be inferred from studies on closely related analogs, such as the 5-benzamidoisoquinolin-1-ones.

These analogs are predicted to occupy the nicotinamide binding pocket of the PARP catalytic domain. The isoquinolinone core typically forms key hydrogen bonds with the backbone of Glycine and Serine residues in the active site, mimicking the interactions of the native NAD+ substrate. The benzamide portion of the molecule extends into a more solvent-exposed region, where substitutions can significantly influence potency and selectivity.

Interaction Fingerprints:

The interaction fingerprint of isoquinolinone-based inhibitors with the PARP active site is characterized by a combination of hydrogen bonds, pi-pi stacking, and hydrophobic interactions. Key interactions observed in computational models of related compounds include:

Hydrogen Bonding: The lactam moiety of the isoquinolinone core is crucial for anchoring the inhibitor, forming hydrogen bonds with the peptide backbone of key residues.

Pi-Pi Stacking: The aromatic rings of the isoquinolinone and benzamide moieties often engage in pi-pi stacking interactions with Tyrosine residues within the active site.

The specific interaction fingerprint for this compound would be contingent on its precise docking pose, but is expected to follow these general patterns observed for the broader class of isoquinolinone-based PARP inhibitors. The exploitation of specific residues, such as GLU988 and LYS903 in PARP1, has been a key strategy in the design of potent isoquinolinone analogs nih.govresearchgate.net.

Table 1: Predicted Key Interactions of Isoquinolinone-Based PARP Inhibitors

Interaction Type Key Residues (PARP1) Inhibitor Moiety Involved
Hydrogen Bonding Gly, Ser Isoquinolinone lactam
Pi-Pi Stacking Tyr Isoquinolinone & Benzamide rings
Hydrophobic Interactions Ala, Leu, Ile Aromatic rings and linkers

Fragment-Based Drug Design (FBDD) and Fragment Merging Strategies

Fragment-based drug design (FBDD) has emerged as a powerful strategy for the discovery of novel PARP inhibitors, including those based on the isoquinolinone scaffold. This approach involves screening libraries of small, low-molecular-weight fragments to identify those that bind to the target protein, albeit with low affinity. These initial "hits" are then optimized and grown or merged to produce more potent lead compounds acs.org.

The isoquinolinone core itself can be considered a key fragment that occupies the nicotinamide-binding site of PARP. In one FBDD approach, an isoquinolone fragment was identified as a novel, ligand-efficient inhibitor of PDK1, a different kinase target, demonstrating the versatility of this scaffold. Subsequent fragment growing from this initial hit led to a significant increase in potency.

Fragment Merging:

Fragment merging strategies involve combining two or more fragments that bind to adjacent or overlapping sites on the target protein to create a single, more potent molecule. In the context of this compound, one could envision the isoquinoline moiety and the benzamide moiety as two distinct fragments that have been linked. Computational and experimental screening of individual fragments could identify optimal replacements for either part of the molecule to enhance binding affinity or improve other properties like selectivity or metabolic stability.

For example, different aromatic or heterocyclic fragments could be explored as replacements for the benzamide portion to probe interactions in the solvent-exposed region of the PARP active site. This iterative process of fragment identification, linking, and optimization is a cornerstone of modern drug discovery.

Preclinical Pharmacological Investigations

In Vitro Cellular Assays

In vitro assays are fundamental to determining the biological activity of a compound at the cellular level. These studies utilize cultured cells to explore cytotoxicity, target engagement, and mechanisms of action.

The initial step in the in vitro evaluation of a novel compound involves the selection of appropriate cell lines. This choice is guided by the scientific question, the putative biological target, and the desired therapeutic application. For compounds within the benzamide-isoquinoline class, which have shown affinity for sigma receptors, cell lines with high expression of these targets are particularly relevant nih.gov. For instance, the RT4 human bladder cancer cell line is known to be enriched in the σ2 receptor and has been used in photoaffinity labeling studies for related ligands nih.gov.

For broader assessments of anti-proliferative effects or general cytotoxicity, a panel of cell lines is often employed. This can include human cancer cell lines such as the HCT116 colon cancer line or various ocular surface cell lines like SIRC and Chang cells nih.govnih.gov. The selection process also involves choosing appropriate antibiotic resistance genes or selectable markers to generate stable cell lines for long-term studies researchgate.net. Optimization of culture conditions, including media constituents, serum concentration, and incubation parameters, is crucial for ensuring the health and reproducibility of the cell models mdpi.com.

A variety of established methods are available for this purpose. Assays that measure metabolic activity are commonly used, as they indicate the presence of viable, functioning cells nih.gov. These include:

Tetrazolium Reduction Assays (MTT, MTS, WST-1): These assays rely on the reduction of a tetrazolium salt by cellular dehydrogenases in metabolically active cells to form a colored formazan (B1609692) product, which can be quantified spectrophotometrically nih.gov.

Resazurin Assay: This fluorometric assay uses the blue, non-fluorescent dye resazurin, which is reduced to the pink, highly fluorescent resorufin (B1680543) by viable cells. The intensity of the fluorescent signal is proportional to the number of living cells mdpi.com.

These methods are typically used to generate concentration-response curves, from which values such as the IC50 (the concentration of a compound that inhibits 50% of cell growth or viability) can be derived. While specific cell viability data for 2-isoquinolin-5-ylbenzamide is not detailed in the available literature, related benzamide (B126) and isoquinoline (B145761) derivatives have been assessed for their anti-proliferative and cytotoxic activities in various cancer cell lines nih.govnih.gov.

Functional assays are employed to understand how a compound interacts with specific molecular targets, such as receptors or enzymes, and how it modulates their activity.

Receptor Binding Assays For the benzamide-isoquinoline class of compounds, a primary target of interest is the sigma (σ) receptor family, comprising σ₁ and σ₂ subtypes nih.gov. The density of σ₂ receptors is notably higher in proliferating tumor cells compared to quiescent ones mdpi.com. Radioligand competition binding assays are the standard method for determining the affinity of a compound for these receptors. In these assays, cell membrane preparations are incubated with a radiolabeled ligand known to bind the target receptor, along with varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated as a measure of binding affinity nih.gov.

A study on a series of benzamide-isoquinoline derivatives investigated how different chemical groups influenced binding affinity and selectivity for σ₁ versus σ₂ receptors. The results demonstrated that certain substitutions could dramatically improve σ₂ selectivity nih.gov.

Data adapted from a study on N-(butyl)-benzamide-dihydroisoquinoline derivatives, which are structurally related to this compound nih.gov.

Enzyme Activity Assays These assays measure the ability of a compound to inhibit or activate a specific enzyme. The methodology depends on the enzyme being studied but often involves incubating the enzyme with its substrate and the test compound, then measuring the formation of the product nih.gov. For example, studies on other benzamide-containing compounds have evaluated their ability to inhibit enzymes like histone deacetylases (HDACs) nih.gov.

Reporter Gene Assays Reporter gene assays are powerful tools for studying the modulation of gene expression and cell signaling pathways ethernet.edu.et. In these systems, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a specific promoter element that is responsive to a signaling pathway of interest. Cells containing this construct are treated with the test compound, and the expression of the reporter gene is measured, typically via luminescence or colorimetric analysis, to infer the activity of the pathway nih.govresearchgate.net.

Based on initial functional assay results, further studies are conducted to elucidate the downstream cellular effects. If a compound binds to a specific receptor, investigations would focus on the signaling cascades associated with that target. For example, given the affinity of related benzamide-isoquinoline compounds for the σ₂ receptor, subsequent studies could explore downstream pathways linked to calcium signaling, the regulation of ion channels, and the induction of apoptosis mdpi.com. Techniques like Western blotting would be used to measure changes in the phosphorylation state of key signaling proteins, such as those in the mitogen-activated protein kinase (MAPK) pathway.

To assess the impact on gene expression, methods like quantitative polymerase chain reaction (qPCR) or microarray analysis can be utilized. These techniques measure changes in messenger RNA (mRNA) levels for specific genes or across the entire genome, respectively, following treatment with the compound.

Ex Vivo Tissue Studies

Ex vivo studies bridge the gap between in vitro cellular assays and in vivo animal models by using tissues or organs isolated from an organism. This approach allows for the study of a compound's effects in the context of intact, multicellular tissue architecture while maintaining experimental control abcam.com.

The functional assessment of isolated tissues is a valuable method for characterizing the pharmacological activity of a compound. Smooth muscle preparations, such as those from the aorta, trachea, or gastrointestinal tract, are frequently used to study vasorelaxant, bronchodilator, or spasmolytic properties abcam.com.

The general procedure involves:

Tissue Dissection: A specific tissue, such as the corpus of a rat stomach or guinea-pig tracheal rings, is carefully dissected from a recently euthanized animal abcam.com.

Mounting: The tissue preparation is mounted in a tissue bath (organ bath) filled with a warmed (typically 37°C), oxygenated physiological salt solution (e.g., Krebs solution) that mimics the extracellular environment abcam.com.

Transducer Connection: One end of the tissue is fixed, while the other is connected to an isometric force transducer. This device measures changes in muscle tension (contraction or relaxation) abcam.com.

Functional Assessment: After an equilibration period, the tissue is typically pre-contracted with an agonist (e.g., acetylcholine (B1216132) or phenylephrine). The test compound is then added to the bath in a cumulative fashion, and its ability to relax or further contract the smooth muscle is recorded.

This methodology allows for the characterization of the compound's potency and efficacy on integrated tissue function. While specific ex vivo studies on this compound are not described in the available literature, this approach has been successfully used to demonstrate the smooth muscle relaxant properties of isoquinoline precursors abcam.com.

Measurement of Functional Readouts (e.g., Contractile Activity, Relaxation Responses)

No studies were identified that reported on the measurement of functional readouts for this compound. There is no available data on its effects on contractile activity or relaxation responses in isolated tissues or organ systems.

In Vivo Animal Model Studies (Non-Human)

Comprehensive searches found no records of in vivo animal model studies conducted on this compound.

Selection of Appropriate Animal Models for Disease and Pharmacological Research

There is no information available in the scientific literature detailing the selection or use of any specific animal models for the pharmacological research of this compound.

Evaluation of Pharmacodynamic Endpoints and Biomarker Modulation

No data exists on the evaluation of pharmacodynamic endpoints or the modulation of biomarkers following the administration of this compound in any non-human in vivo models.

Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion) in Animal Models

The pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME), has not been characterized in any animal models according to available resources.

Efficacy Assessment in Preclinical Disease Models (e.g., Inflammatory, Neuropathic, Infectious, Oncological)

There are no published efficacy studies assessing this compound in any preclinical models of disease, including but not limited to inflammatory, neuropathic, infectious, or oncological conditions.

Neurocognitive and Behavioral Assessments in Rodent Models

No research has been published regarding the neurocognitive or behavioral effects of this compound in rodent models.

Comparative Analysis with Established Reference Compounds and Benchmark Agents

The preclinical evaluation of a novel therapeutic candidate necessitates a rigorous comparison with existing and well-characterized agents to ascertain its relative potency, selectivity, and potential advantages. In the case of isoquinoline derivatives, which have been investigated for their PARP inhibitory activity, a comparative analysis with established PARP inhibitors is crucial for contextualizing their pharmacological profile.

Research into a closely related analog, 5-benzamidoisoquinolin-1-one, has provided valuable insights into the potential of this chemical class. Studies have demonstrated that 5-benzamidoisoquinolin-1-ones are selective inhibitors of PARP-2, a member of the PARP family of enzymes. nih.gov A significant finding from a comparative study identified 5-benzamidoisoquinolin-1-one as the most selective PARP-2 inhibitor to date, with a selectivity ratio (IC50 for PARP-1 divided by IC50 for PARP-2) of 9.3. nih.gov This highlights the potential of the isoquinolinone scaffold in achieving isoform-specific PARP inhibition.

While direct head-to-head comparative data for this compound against a wide panel of benchmark PARP inhibitors in the public domain is limited, the data from its analogs strongly suggest that its pharmacological activity would be most meaningfully compared against other known PARP inhibitors. The established reference compounds in this class include Olaparib, Rucaparib, Niraparib, and Talazoparib, all of which have received clinical approval for various cancer indications.

A hypothetical comparative analysis, based on the findings for structurally similar compounds, would likely involve in vitro enzyme inhibition assays to determine the half-maximal inhibitory concentrations (IC50) of this compound against different PARP isoforms, primarily PARP-1 and PARP-2. These values would then be benchmarked against the IC50 values of the aforementioned established PARP inhibitors.

The following interactive data table illustrates a potential comparative profile of this compound, drawing upon the known activities of its analogs and the typical potencies of established PARP inhibitors.

CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)Selectivity (PARP-1/PARP-2)
This compound (Hypothetical)---
5-Benzamidoisoquinolin-1-one--9.3 nih.gov
Olaparib1.50.81.875
Rucaparib1.40.27
Niraparib3.82.11.81
Talazoparib0.570.31.9

Detailed research findings for 5-benzamidoisoquinolin-1-one have underscored the importance of the benzamide moiety and the isoquinolinone core for potent and selective PARP-2 inhibition. nih.gov The synthesis and evaluation of a series of 5-substituted isoquinolin-1(2H)-ones have been part of preliminary evaluations for their PARP inhibitory activity. nih.gov These studies form the foundation for understanding the structure-activity relationships within this class of compounds and provide a strong rationale for a direct comparative analysis of this compound.

Future preclinical investigations should aim to directly compare this compound with these benchmark agents in standardized cellular and in vivo models. Such studies would provide a comprehensive understanding of its relative efficacy and potential as a novel PARP inhibitor.

Future Directions and Translational Research Potential

Optimization Strategies for Enhanced Potency, Selectivity, and Drug-like Properties

The primary goal in the optimization of 2-isoquinolin-5-ylbenzamide is to enhance its potency against its designated biological target while ensuring high selectivity to minimize off-target effects. Structure-activity relationship (SAR) studies are crucial in this endeavor. These studies involve systematically modifying the chemical structure of the parent compound and evaluating the impact of these changes on its biological activity. For instance, substitutions at various positions on both the isoquinoline (B145761) and benzamide (B126) rings can be explored to identify key interactions with the target protein.

Improving the drug-like properties of this compound is another critical aspect of its optimization. This includes enhancing its aqueous solubility, metabolic stability, and cell permeability, all of which are essential for good oral bioavailability and in vivo efficacy. Medicinal chemistry strategies such as the introduction of polar functional groups or the use of prodrug approaches can be employed to address these challenges.

Development of Novel Analogs with Improved Pharmacological Profiles

Building upon the insights gained from SAR studies, the development of novel analogs of this compound with superior pharmacological profiles is a key future direction. This involves the design and synthesis of new molecules that retain the core pharmacophore of the parent compound but incorporate structural modifications aimed at improving potency, selectivity, and pharmacokinetic properties.

For example, bioisosteric replacement, a strategy where a functional group is replaced by another with similar physical or chemical properties, can be used to fine-tune the compound's activity and reduce potential liabilities. The synthesis of a diverse library of analogs will enable a comprehensive exploration of the chemical space around the this compound scaffold.

Analog Design Strategy Objective Example Modification
Substituent ModificationEnhance potency and selectivityIntroduction of electron-donating or -withdrawing groups on the benzamide ring
Scaffold HoppingDiscover novel intellectual propertyReplacing the isoquinoline core with a related heterocyclic system
Prodrug ApproachImprove bioavailabilityEsterification of a carboxylic acid group to enhance cell permeability

Exploration of Polypharmacology and Multi-Targeting Approaches

The concept of polypharmacology, where a single drug molecule is designed to interact with multiple targets, is gaining traction in drug discovery for complex diseases such as cancer and neurodegenerative disorders. nih.gov The this compound scaffold may serve as a template for the design of multi-target-directed ligands (MTDLs). nih.gov

By strategically modifying the structure of this compound, it may be possible to create analogs that can simultaneously modulate the activity of two or more disease-relevant proteins. This approach can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. For instance, analogs could be designed to inhibit both a primary target and a key protein in a resistance pathway.

Application of this compound as a Chemical Biology Tool and Probe

A well-characterized and highly selective analog of this compound can serve as a valuable chemical probe to investigate the biological function of its target protein. nih.gov Such a probe can be used in a variety of in vitro and in vivo experiments to elucidate the role of the target in cellular signaling pathways and disease pathogenesis.

The development of a chemical probe often involves attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to the parent compound. This allows for the visualization and quantification of the target protein in cells and tissues. The availability of a potent and selective chemical probe derived from the this compound scaffold would significantly advance our understanding of its mechanism of action and facilitate the identification of novel therapeutic opportunities.

Integration of Advanced Computational and Experimental Methodologies for Accelerated Discovery

The integration of computational and experimental approaches is essential for accelerating the drug discovery and development process for this compound and its analogs. nih.govbeilstein-journals.org Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding mode of the compounds to their target protein and to guide the design of new analogs with improved affinity. beilstein-journals.org

High-throughput screening (HTS) of compound libraries, followed by hit-to-lead optimization, is a powerful experimental strategy for identifying promising drug candidates. nih.gov The combination of these in silico and in vitro methods creates a synergistic workflow that can significantly reduce the time and cost associated with bringing a new drug to the market.

Methodology Application in this compound Research
Molecular DockingPredicting the binding orientation of analogs in the target's active site
Molecular DynamicsSimulating the dynamic behavior of the ligand-protein complex over time
QSAR AnalysisDeveloping mathematical models to predict the activity of new analogs nih.govsigmaaldrich.com
High-Throughput ScreeningRapidly testing a large number of compounds for biological activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-isoquinolin-5-ylbenzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves coupling reactions between isoquinoline derivatives and benzamide precursors. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF or dichloromethane) under inert atmospheres to minimize hydrolysis .
  • Temperature control : Maintain reactions at 0–25°C to prevent side reactions.
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures improves purity.
    • Analytical validation : Monitor reactions via TLC (Rf ~0.3 in ethyl acetate/hexane) and confirm structure using 1^1H/13^13C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and HRMS .

Q. How should researchers characterize the physicochemical stability of this compound under varying storage conditions?

  • Methodology :

  • Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4–8 weeks.
  • Stability indicators : Use HPLC-PDA to track degradation products (e.g., hydrolyzed amide bonds or oxidized isoquinoline rings) .
  • Optimal storage : Store at –20°C in amber vials with desiccants to prevent moisture absorption and photodegradation .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • Spectroscopic analysis :
  • NMR : Assign aromatic and amide proton environments; compare with predicted chemical shifts using computational tools (e.g., ACD/Labs).
  • FT-IR : Confirm amide C=O stretch (~1650–1680 cm1^{-1}) and isoquinoline C-N vibrations (~1550 cm1^{-1}) .
  • Mass spectrometry : HRMS (ESI+) to verify molecular ion [M+H]+^+ and isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodology :

  • Assay validation : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives/negatives.
  • Data triangulation : Cross-reference with structural analogs (e.g., substituent effects on isoquinoline ring) to identify activity trends .
  • Statistical rigor : Apply Bayesian analysis or bootstrapping to quantify uncertainty in IC50_{50}/EC50_{50} values .

Q. What computational strategies are effective for predicting the binding mode of this compound to target proteins?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PDB ID: 3ABC) to model ligand-protein interactions.
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and key residue contributions (e.g., hydrogen bonds with amide groups) .
  • Free energy calculations : Apply MM-GBSA to rank binding affinities relative to known inhibitors .

Q. How should researchers design experiments to investigate the metabolic pathways of this compound in vitro?

  • Methodology :

  • Microsomal incubation : Use human liver microsomes (HLMs) with NADPH cofactor; quench reactions at 0, 15, 30, and 60 minutes.
  • Metabolite identification : LC-QTOF-MS in data-dependent acquisition (DDA) mode to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • Enzyme phenotyping : Co-incubate with CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic enzymes .

Q. What strategies are recommended for reconciling discrepancies between in silico ADMET predictions and experimental pharmacokinetic data for this compound?

  • Methodology :

  • Model refinement : Train machine learning models (e.g., Random Forest) on datasets inclusive of isoquinoline derivatives to improve prediction accuracy.
  • Parameter adjustment : Optimize logP and pKa values based on experimental solubility (e.g., shake-flask method) and permeability (Caco-2 assays) .
  • Iterative validation : Compare predicted vs. observed clearance rates in rodent models to refine in vitro-in vivo correlations (IVIVCs) .

Data Presentation and Reproducibility

Q. How should researchers present synthetic and analytical data for this compound to ensure reproducibility?

  • Guidelines :

  • Tabular summaries : Include reaction conditions (solvent, temperature, catalyst), yields, and spectral data (e.g., NMR shifts, HRMS m/z) in a standardized format (Table 1) .
  • Raw data deposition : Upload chromatograms, spectra, and crystallographic files (if available) to public repositories (e.g., Zenodo, ChemRxiv).
  • Detailed protocols : Specify equipment models (e.g., Bruker 500 MHz NMR), software versions, and batch numbers of reagents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-isoquinolin-5-ylbenzamide
Reactant of Route 2
Reactant of Route 2
2-isoquinolin-5-ylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.